molecular formula C9H20CaO8Si2 B15190973 Calcium;dioxido(oxo)silane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane

Calcium;dioxido(oxo)silane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane

Cat. No.: B15190973
M. Wt: 352.50 g/mol
InChI Key: KPZKDKZZHQRGSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Calcium;dioxido(oxo)silane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane (CAS 2530-83-8) is an organosilane with the molecular formula C₉H₂₀O₅Si (molecular weight: 236.34 g/mol). Its structure features a silicon atom bonded to three methoxy groups (-OCH₃) and a propyl chain terminated with an epoxy (oxirane) functional group. This compound, often abbreviated as GLYMO (glycidoxypropyltrimethoxysilane) in industrial contexts, is a silane coupling agent widely used in sol-gel processes, surface modifications, and polymer composites due to its dual reactivity:

  • Hydrolyzable methoxy groups enable covalent bonding to inorganic substrates (e.g., SiO₂, TiO₂).
  • Epoxy groups facilitate crosslinking with organic polymers or biomolecules .

Key applications include:

  • Textile functionalization: Enhances dye adhesion (e.g., alizarin red S) on polyester fabrics, improving durability by 98% compared to untreated surfaces .
  • Nanoparticle modification: Optimizes SiO₂ nanoparticle functionalization at 80 wt.% concentration, reducing agglomeration and enhancing thermal stability (decomposition range: 130–380°C) .
  • Polymer composites: Forms interpenetrating networks in hybrid materials for scratch-resistant coatings .

Properties

Molecular Formula

C9H20CaO8Si2

Molecular Weight

352.50 g/mol

IUPAC Name

calcium;dioxido(oxo)silane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane

InChI

InChI=1S/C9H20O5Si.Ca.O3Si/c1-10-15(11-2,12-3)6-4-5-13-7-9-8-14-9;;1-4(2)3/h9H,4-8H2,1-3H3;;/q;+2;-2

InChI Key

KPZKDKZZHQRGSA-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCOCC1CO1)(OC)OC.[O-][Si](=O)[O-].[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;dioxido(oxo)silane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane typically involves the reaction of trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane with calcium silicate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{Trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane} + \text{Calcium Silicate} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes the mixing of reactants in a reactor, followed by heating and stirring to promote the reaction. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Calcium;dioxido(oxo)silane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane undergoes various chemical reactions, including:

    Hydrolysis: The compound reacts with water to form silanols and methanol.

    Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

    Epoxide Ring Opening: The epoxy group can undergo ring-opening reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Hydrolysis: Water, acidic or basic conditions.

    Condensation: Catalysts such as acids or bases.

    Epoxide Ring Opening: Nucleophiles like amines or alcohols, often under mild conditions.

Major Products

    Hydrolysis: Silanols and methanol.

    Condensation: Siloxane polymers.

    Epoxide Ring Opening: Hydroxyalkyl derivatives.

Scientific Research Applications

Calcium;dioxido(oxo)silane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane has numerous applications in scientific research:

    Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of calcium;dioxido(oxo)silane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane involves its ability to form strong bonds with both organic and inorganic substrates. The silane group can hydrolyze to form silanols, which can then condense to form siloxane bonds. The epoxy group can react with nucleophiles, leading to the formation of stable covalent bonds. These interactions make it a valuable compound in various applications.

Comparison with Similar Compounds

Comparative Performance Metrics
Property GLYMO MPS APTES Hexadecyltrimethoxy silane
Thermal Stability (°C) 130–380 (TGA) 200–400 (TGA) 150–300 (TGA) 100–250 (TGA)
Adhesion Strength High (textiles) Moderate (dental) High (epoxy) Low (non-reactive)
Reactivity Epoxy crosslinking Photopolymerization Amine coupling Hydrophobic coating

Key Research Findings

  • GLYMO vs. Methacrylate Silanes : GLYMO’s epoxy group enables covalent bonding without UV initiation, unlike MPS, which requires photopolymerization . However, MPS exhibits higher mechanical strength in hybrid films .
  • Amino Silanes vs. GLYMO: APTES outperforms GLYMO in epoxy resin reinforcement but lacks crosslinking versatility .
  • Industrial Preferences : GLYMO is favored in textiles and coatings for its balance of reactivity and stability, while methacrylate silanes dominate dental applications .

Q & A

Basic Research Questions

Q. What are the primary synthesis routes for calcium-containing dioxido(oxo)silane derivatives, and how do reaction conditions influence product purity?

  • Methodology : Sol-gel synthesis is commonly employed, where stoichiometric ratios of calcium precursors (e.g., calcium nitrate) and silicic acid derivatives are hydrolyzed under controlled pH (4–6) and temperature (60–80°C). The trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane (GLYMO/KH-560) component is introduced via co-condensation, requiring inert atmospheres to prevent premature epoxy ring opening .
  • Key Parameters : Reaction time (12–24 hrs), solvent selection (ethanol/water mixtures), and calcination protocols (300–500°C) significantly impact crystallinity and calcium-silicate bond formation. Post-synthesis purification via vacuum distillation removes unreacted silanes .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing the hybrid structure of this compound?

  • Characterization Workflow :

  • FTIR : Identifies Si-O-Si (1080 cm⁻¹) and epoxy C-O-C (910 cm⁻¹) bonds. Calcium-O-Si stretching (450–550 cm⁻¹) confirms hybrid network formation .
  • NMR : ²⁹Si NMR distinguishes between Q⁴ (silicate) and T³ (silane) units, while ¹³C NMR tracks epoxy ring integrity .
  • XRD : Detects amorphous vs. crystalline phases; calcium silicate hydrates (C-S-H) typically show broad peaks at 2θ ≈ 29° .

Advanced Research Questions

Q. How does the reactivity of the epoxy group in trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane influence crosslinking efficiency in calcium-silicate matrices?

  • Mechanistic Insight : The epoxy group undergoes nucleophilic attack by hydroxyl groups on calcium-silicate surfaces, forming covalent Si-O-C bonds. Kinetic studies (e.g., Arrhenius analysis) reveal activation energies of ~50 kJ/mol under alkaline conditions (pH > 10), accelerating ring opening but risking matrix destabilization .
  • Contradictions : Some studies report incomplete epoxy conversion (<70%) due to steric hindrance from calcium ions, necessitating surface pretreatment with organosilanes .

Q. What are the thermodynamic and kinetic challenges in stabilizing calcium-dioxido(oxo)silane interfaces under hydrothermal conditions?

  • Experimental Design : Accelerated aging tests (80°C, 95% RH) coupled with mass loss/gain measurements quantify hydrolytic stability. Calcium leaching (ICP-MS) correlates with Si-O-Ca bond dissociation energies (~300 kJ/mol), while in situ Raman spectroscopy monitors structural collapse .
  • Contradictions : Some studies suggest magnesium analogs (e.g., trimagnesium dioxido(oxo)silane) exhibit superior stability, raising questions about calcium’s role in defect passivation .

Q. How can computational modeling resolve discrepancies in reported reaction pathways for epoxy-functionalized silanes in hybrid systems?

  • Approach : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model epoxy ring opening energetics and calcium-silicate interfacial adhesion. Molecular dynamics (MD) predict diffusion barriers for calcium ions in silane-modified matrices .
  • Validation : Cross-referencing computational data with experimental FTIR/XPS results (e.g., Si-O-Ca bond angles) resolves ambiguities in proposed reaction mechanisms .

Q. What strategies mitigate phase separation in calcium-silane hybrid materials during solvent evaporation?

  • Methodology :

  • Co-solvent Systems : Ethanol/water mixtures (70:30 v/v) reduce surface tension, promoting homogeneous gelation.
  • Surfactant Additives : CTAB (cetyltrimethylammonium bromide) templates mesoporous structures, minimizing calcium aggregation .
    • Advanced Techniques : Cryo-TEM visualizes nanoscale phase distribution, while SAXS quantifies pore size evolution during drying .

Q. How do interfacial defects in calcium-silane composites affect mechanical performance, and what repair mechanisms are feasible?

  • Analysis : Nanoindentation tests (Oliver-Pharr method) correlate hardness reductions (from 2.5 GPa to 1.8 GPa) with void density (SEM imaging). Self-healing is achieved via residual epoxy groups, which react with moisture to form silanol crosslinks, restoring ~85% of initial strength .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.